molecular formula C19H18N4OS B2606760 1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-27-3

1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2606760
CAS No.: 900000-27-3
M. Wt: 350.44
InChI Key: ZVJLFBABPUZMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound featuring a cyclopenta[d]pyrimidin-2(5H)-one core substituted with two pyridin-2-ylmethyl groups at positions 1 and 2. The 4-position substitution includes a thioether linkage, distinguishing it from oxygen-linked analogs. This compound belongs to the dihydropyrimidinone (DHPM) family, a class known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-(pyridin-2-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-19-22-18(25-13-15-7-2-4-11-21-15)16-8-5-9-17(16)23(19)12-14-6-1-3-10-20-14/h1-4,6-7,10-11H,5,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJLFBABPUZMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=N3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can be achieved through several synthetic routes. One common method involves the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp3)–C(sp3) bonds . This transition metal-free synthesis provides an efficient and environmentally benign approach, leading to alkylation products with broad functional group tolerance and excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are typically applied. This includes the use of environmentally friendly reagents and conditions, as well as scalable processes that ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Substituents Key Differences Biological Activity/Application Reference
4-Methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine (CAS: 866049-24-3) Cyclopenta[d]pyrimidine Methyl at C4, pyrrolidinyl at C2 Lack of thioether and pyridinyl groups Not reported
2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS:1710195-23-5) Cyclopenta[d]pyrimidin-4(5H)-one 3-Methyl at C3, aminopiperidinyl at C2 Amino substituent vs. pyridinyl-thioether Pharmaceutical intermediate (exact use N/A)
3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one derivatives Cyclohepta-pyrimidin-2(5H)-one Varied substituents (e.g., aryl, alkyl) Expanded 7-membered ring Antimicrobial activity reported
4-Hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one (CAS: 55618-81-0) Cyclopenta[b]pyridin-2(5H)-one Hydroxy at C4 Pyridine vs. pyrimidine core Not reported

Physicochemical Properties

Property Target Compound 4-Methyl-2-(1-pyrrolidinyl)-cyclopenta[d]pyrimidine Cyclohepta-pyrimidin-2(5H)-one
Molecular Weight (g/mol) ~383.4 (estimated) 203.28 ~250–300 (varies by substituent)
LogP (Predicted) ~2.5 (high due to pyridinyls) ~1.8 ~1.2–2.0
Aqueous Solubility Low Moderate Low to moderate

Critical Analysis of Similarity Assessment Methods

Structural similarity metrics (e.g., Tanimoto coefficients) often prioritize topological features but may overlook critical electronic or steric factors. For instance, the target compound shares a 0.64 similarity score with 4-hydroxy-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one (CAS: 55618-81-0) despite differing in core heterocycle (pyridine vs. pyrimidine), which significantly alters reactivity and bioactivity . Computational tools like the Cambridge Structural Database (CSD) aid in crystallographic comparisons but require manual validation to assess functional group impacts .

Biological Activity

1-(Pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16N4SC_{16}H_{16}N_4S, with a molecular weight of approximately 300.39 g/mol. The structure features a cyclopenta[d]pyrimidine core, which is known for its diverse pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several derivatives of pyrimidines have shown significant antimicrobial properties. The thioether linkage in this compound enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens.
  • Anticancer Potential : Pyrimidine derivatives are often studied for their anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo.
  • Anti-inflammatory Effects : Compounds with thioether functionalities have been reported to exhibit anti-inflammatory properties, suggesting that this compound may also possess similar effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

Structural FeatureEffect on Activity
Pyridine Substituents Enhance binding affinity to targets
Thioether Linkage Increases antimicrobial potency
Cyclopenta[d]pyrimidine Core Contributes to anticancer activity

Case Studies

  • Antimicrobial Evaluation : In a study evaluating various pyrimidine derivatives, compounds with similar thioether structures demonstrated significant activity against Gram-positive and Gram-negative bacteria. The presence of the pyridine ring was crucial for enhancing this activity.
  • Anticancer Activity : A series of cyclopenta[d]pyrimidine derivatives were tested against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that modifications at the 4-position significantly improved cytotoxicity compared to unsubstituted compounds.
  • Anti-inflammatory Studies : Research on thio-containing compounds has shown promising results in reducing inflammation markers in animal models, suggesting that the compound may inhibit pathways involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a cyclopentanone precursor with thiourea derivatives, followed by functionalization via nucleophilic substitution. Key steps include:

Cyclization of a cyclopenta[d]pyrimidine core under acidic conditions (e.g., HCl/EtOH) .

Thioether formation using (pyridin-2-ylmethyl)thiol in the presence of a base (e.g., K₂CO₃) to introduce the sulfur-linked pyridylmethyl group .

Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .

  • Critical Note : Optimize stoichiometry of the thiol reagent to minimize disulfide byproducts .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm, cyclopenta protons at δ 2.1–3.0 ppm) .
  • HRMS : Verify molecular ion peaks (expected m/z ~409.16 for C₂₀H₂₀N₄OS) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) groups .

Q. What biological targets are hypothesized for this compound?

  • Methodological Answer : Based on structural analogs, potential targets include:

  • Kinases : Pyrimidine derivatives often inhibit ATP-binding pockets due to planar bicyclic cores .
  • Microbial enzymes : Thioether-linked pyridyl groups may disrupt bacterial redox systems (e.g., thioredoxin reductase) .
    • Experimental Design : Conduct molecular docking studies (AutoDock Vina) and validate via enzyme inhibition assays (IC₅₀ determination) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

  • Methodological Answer :

  • Hypothesis : The pyridylmethyl groups enhance polarity, but the cyclopenta core contributes hydrophobicity.
  • Approach :

Perform Hansen solubility parameter analysis to identify optimal solvents .

Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays to balance solubility and bioactivity .

  • Data Reconciliation : Compare experimental logP values (predicted ~2.1) with chromatographic retention times .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the thioether bond under acidic/oxidative conditions .
  • Mitigation :

Store in inert atmospheres (N₂) at –20°C .

Add antioxidants (e.g., BHT) to solid-state formulations .

  • Validation : Monitor purity via HPLC (C18 column, λ = 254 nm) monthly .

Q. How should contradictory bioassay results (e.g., IC₅₀ variability) be addressed?

  • Methodological Answer :

  • Root Cause Analysis :

Check for batch-to-batch purity differences (use LC-MS for trace impurity profiling) .

Evaluate cell line-specific metabolic interference (e.g., CYP450 activity in hepatic cells) .

  • Resolution : Standardize assay protocols (e.g., ATP levels, incubation time) and include positive controls (e.g., staurosporine for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.